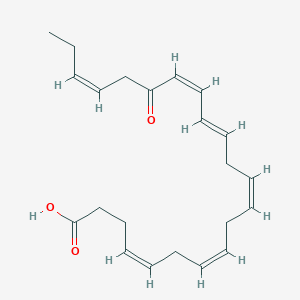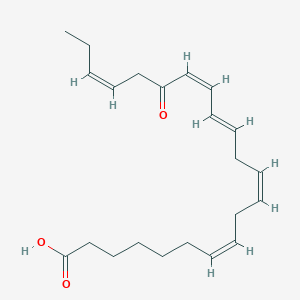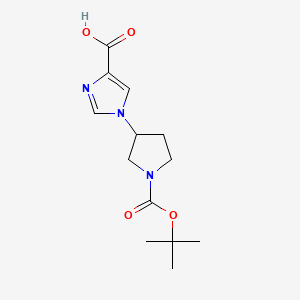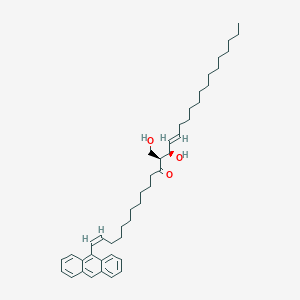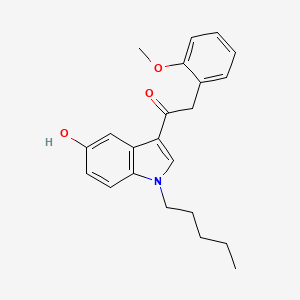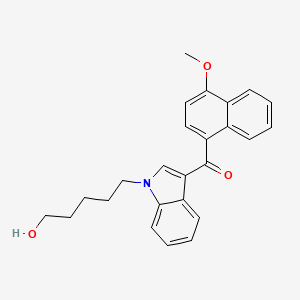![molecular formula C13H15N3O3 B594107 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-82-4](/img/structure/B594107.png)
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a spirocyclic lactam that exhibits a unique structure and possesses various biological activities.4]nonan-2-one.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties. Additionally, it has been shown to interact with various neurotransmitter receptors, which may explain its potential as an anti-depressant and anxiolytic agent.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one exhibits various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, it has been shown to have anxiolytic and anti-depressant effects in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one in lab experiments is its unique structure and potential therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one. One area of research could focus on the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one. Furthermore, this compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and mental health disorders.
Synthesis Methods
The synthesis of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves the reaction of 3-nitrobenzaldehyde and 1,4-diazabicyclo[2.2.2]octane in the presence of acetic anhydride. This reaction results in the formation of a spirocyclic lactam with a yield of 70-80%. This synthesis method has been optimized to produce high-quality 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one for various scientific research applications.
Scientific Research Applications
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have potential as an anti-depressant and anxiolytic agent. The unique structure of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one makes it a promising candidate for drug development.
properties
IUPAC Name |
2-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12-11(14-13(15-12)6-1-2-7-13)9-4-3-5-10(8-9)16(18)19/h3-5,8,11,14H,1-2,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKBQUCKPPXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

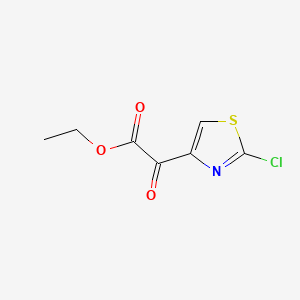
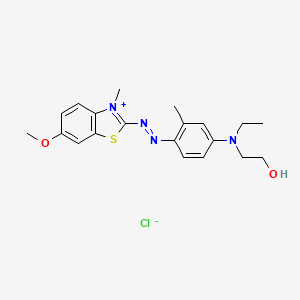
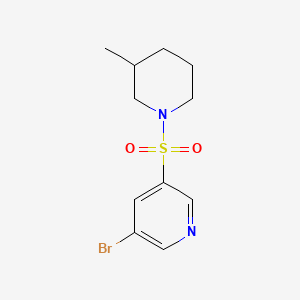
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
